Indole-d6

Beschreibung

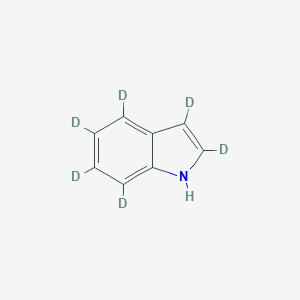

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,5,6,7-hexadeuterio-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Indole-d6: A Precision Tool in Analytical Science

An In-Depth Technical Guide to Indole-d6 for Researchers and Drug Development Professionals

This compound is the deuterated form of indole, an aromatic heterocyclic organic compound ubiquitous in nature and central to the structure of the essential amino acid tryptophan and various bioactive compounds.[1][2][3] In this compound, six hydrogen atoms on the indole ring have been replaced with their heavy isotope, deuterium. This isotopic substitution, while having a minimal effect on the chemical properties of the molecule, results in a significant and predictable increase in its mass. This unique characteristic makes this compound an invaluable tool in modern analytical chemistry, where precision and accuracy are paramount.

Primarily, this compound serves as a superior internal standard for the quantitative analysis of natural indole and its metabolites in complex biological and environmental matrices.[1][4] Its application extends to various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The use of stable isotope-labeled compounds like this compound has become a gold standard in pharmacokinetic and metabolic studies, allowing researchers to trace the fate of drug molecules and endogenous compounds with high fidelity.[1]

Chemical Structure and Physicochemical Properties

The core structure of this compound is identical to that of indole: a bicyclic structure composed of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[2][5] The distinction lies in the isotopic labeling, where the hydrogen atoms at positions 2, 3, 4, 5, 6, and 7 are replaced by deuterium atoms.[6] The hydrogen atom on the nitrogen (position 1) typically remains un-deuterated.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. C(6)-[benzene ring]-indole-3-acetic Acid: a new internal standard for quantitative mass spectral analysis of indole-3-acetic Acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H7N | CID 10772970 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Indole-d6: Properties and Applications

Introduction: The Role of Isotopically Labeled Indoles in Modern Research

Indole, a ubiquitous heterocyclic compound, forms the core scaffold of numerous biologically significant molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Its analysis in complex biological matrices is crucial for advancements in pharmacology, metabolomics, and clinical diagnostics. Indole-d6 (2,3,4,5,6,7-Hexadeuterio-1H-indole) is the deuterated analog of indole, where six hydrogen atoms on the benzene and pyrrole rings have been replaced with deuterium. This isotopic substitution imparts a higher mass without significantly altering the chemical properties, making it an indispensable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its characterization, and expert insights into its application as a gold-standard internal standard, ensuring accuracy and reliability in quantitative bioanalysis.

Section 1: Core Physical and Chemical Properties

This compound is a stable, isotopically labeled compound that serves as a robust analytical standard. Its fundamental properties are summarized below.

Physical Characteristics

This compound typically presents as a solid, with coloration ranging from white to light yellow or brown, depending on purity and storage conditions.[2] Long-term stability is best achieved by storing the compound at 4°C or lower, protected from light and air.

Caption: Molecular structure of this compound.

Tabulated Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 104959-27-5 | [2][3] |

| Molecular Formula | C₈HD₆N | [2][3] |

| Molecular Weight | 123.18 g/mol | [3][4] |

| Exact Mass | 123.095509703 Da | [4] |

| Appearance | White to light yellow/brown solid | [2][5] |

| Melting Point | 51-54 °C | [5] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), DMSO, Ethanol | [5][6] |

| Storage Temperature | 4°C (long-term); -20°C (powder, years) | [2][5] |

| Isotopic Purity | Typically ≥95-97% | [5][7] |

Section 2: Spectroscopic Characterization

Rigorous characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for verifying the successful deuteration of the indole ring. The analysis involves a combination of ¹H, ¹³C, and ²H NMR experiments.

Expertise & Experience: When analyzing this compound, the standard ¹H NMR spectrum will appear deceptively simple. The high-intensity signals corresponding to the aromatic protons of unlabeled indole (typically found between δ 6.5 and 7.7 ppm) will be absent or dramatically reduced to residual peaks, providing immediate evidence of successful deuteration.[8] The key remaining signal will be the N-H proton, a broad singlet typically above δ 8.0 ppm (in CDCl₃) or δ 11.0 ppm (in DMSO-d₆), though its position is highly dependent on solvent and concentration.[9][10]

Trustworthiness: A multi-faceted NMR approach ensures self-validation. The disappearance of signals in ¹H NMR is corroborated by the appearance of corresponding signals in ²H NMR and characteristic changes (e.g., loss of ¹J_CH coupling, triplet multiplicity from C-D coupling) in the proton-coupled ¹³C NMR spectrum.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve in ~0.6 mL of a suitable protonated solvent (e.g., Chloroform, Acetone). Causality: Using a protonated solvent is critical for ²H NMR to avoid a massive solvent signal that would obscure the analyte signals.[11] The natural abundance ²H signal from the solvent can be used as a chemical shift reference.[11][12]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Result: A spectrum largely devoid of signals in the aromatic region (δ 6.5-7.7 ppm). A broad singlet for the N-H proton will be visible, along with any residual proton signals from incomplete deuteration and the solvent peak. The near-complete absence of aromatic proton signals confirms high isotopic enrichment.

-

-

²H (Deuterium) NMR Acquisition:

-

Tune the NMR probe to the deuterium frequency.

-

Acquire the spectrum without locking the field (as no deuterated lock solvent is used).[12] Shimming can be performed using the proton signal or gradient shimming routines.[12]

-

Expected Result: Peaks will appear in the ²H NMR spectrum at chemical shifts analogous to where the protons appeared in unlabeled indole.[2] This provides direct evidence and confirmation of the deuteration sites.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Expected Result: The carbon signals will be present but may appear as multiplets (typically triplets for C-D) due to deuterium coupling and will have different relaxation times compared to their protonated counterparts. This confirms the carbon backbone is intact.

-

Mass Spectrometry (MS)

MS is the definitive technique for confirming the molecular weight and isotopic distribution of this compound and is central to its application as an internal standard.

Expertise & Experience: The key diagnostic feature in the mass spectrum of this compound is the molecular ion peak [M+H]⁺ at m/z 124, a full 6 mass units higher than that of unlabeled indole ([M+H]⁺ at m/z 118).[13][14] The fragmentation pattern is also shifted. For instance, a characteristic fragmentation of indole is the loss of HCN to produce a fragment at m/z 91.[13][15] For this compound, the analogous fragmentation pathway will result in a prominent product ion at m/z 96.[13][14] This predictable mass shift is the foundation of its utility in quantitative analysis.

Caption: Key EI-MS fragmentation of Indole vs. This compound.

Experimental Protocol: MS Analysis of this compound

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute this stock to a working concentration of ~1 µg/mL in the mobile phase to be used for analysis.

-

-

Instrumentation (LC-MS/MS):

-

Chromatography: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[14]

-

Mass Analyzer: A triple quadrupole or Q-TOF instrument.

-

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan spectrum (e.g., m/z 50-200) to observe the parent ion. Expected Result: A prominent peak at m/z 124 ([M+H]⁺).

-

Product Ion Scan (MS/MS): Select the precursor ion m/z 124 for collision-induced dissociation (CID).

-

Expected Result: A characteristic fragmentation pattern with major product ions shifted by 5-6 mass units compared to unlabeled indole (e.g., a prominent fragment at m/z 96).[14]

-

Section 3: Application as an Internal Standard in LC-MS/MS

The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of indole in biological and environmental samples.

Expertise & Experience: The superiority of a SIL-IS like this compound over a structural analog stems from the Kinetic Isotope Effect (KIE) .[16] Because deuterium forms a slightly stronger covalent bond with carbon than hydrogen, reactions involving the cleavage of a C-D bond are slower than for a C-H bond.[17] However, in the context of an internal standard for LC-MS, this effect is minimal and often advantageous. Crucially, this compound co-elutes chromatographically with unlabeled indole and experiences nearly identical ionization efficiency and matrix effects in the MS source.[18][19] Any sample-to-sample variation in extraction recovery, injection volume, or ion suppression is mirrored by both the analyte and the SIL-IS.[20] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly precise and accurate quantification.[20]

Trustworthiness: This self-validating system is the cornerstone of regulated bioanalysis. The consistent response of the internal standard across a batch of samples (calibration standards, quality controls, and unknown samples) provides confidence in the integrity of the analytical run. Regulatory bodies like the FDA provide clear guidance on monitoring IS response to ensure assay reliability.[21]

Caption: Workflow for Indole quantification using this compound as an internal standard.

Protocol: Quantification of Indole in Mouse Serum using this compound

This protocol is adapted from established methodologies for indole quantification.[14][21]

-

Preparation of Standards:

-

Prepare a primary stock of Indole (analyte) and this compound (IS) at 1 mg/mL in methanol.

-

Create a series of working standard solutions of Indole by serially diluting the stock.

-

Prepare a single working IS solution (e.g., 1 µg/mL).

-

-

Sample Preparation:

-

Aliquot 90 µL of charcoal-stripped (blank) mouse serum for the calibration curve or 90 µL of unknown sample serum into a microcentrifuge tube.

-

Spike 10 µL of the appropriate Indole working standard (for calibration curve) or 10 µL of methanol (for unknown samples).

-

Crucial Step: Add 10 µL of the this compound working IS solution to every tube (calibrators, QCs, and unknowns). Vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes, then centrifuge at >16,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the prepared sample.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Indole: Precursor m/z 118.1 → Product m/z 91.1

-

This compound (IS): Precursor m/z 124.1 → Product m/z 96.1[14]

-

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and IS transitions at the expected retention time.

-

Calculate the Peak Area Ratio (PAR) = (Area of Indole) / (Area of this compound).

-

Construct a calibration curve by plotting the PAR against the known concentration for the calibration standards.

-

Determine the concentration of Indole in unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

-

Section 4: Synthesis and Isotopic Stability

This compound is typically synthesized via an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction.[4][5] This process involves heating unlabeled indole in the presence of a deuterium source, such as deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) or deuterated acetic acid (CD₃CO₂D).[4][22] The acidic conditions facilitate the electrophilic substitution of protons on the aromatic ring with deuterons from the solvent. The reaction conditions can be tuned to control the degree and location of deuteration.[3] The resulting C-D bonds are highly stable under typical physiological and analytical conditions, ensuring no back-exchange occurs during sample workup or analysis.

Section 5: Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, its handling precautions are based on the properties of unlabeled indole. Indole is harmful if swallowed and toxic in contact with skin.[23] It can cause serious eye irritation. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

Conclusion

This compound is a vital tool for researchers requiring precise and accurate quantification of indole. Its physical and chemical properties are nearly identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard that reliably corrects for analytical variability. The methodologies outlined in this guide for its characterization and application provide a framework for achieving robust, high-quality data in demanding research and development environments.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10772970, this compound. Retrieved January 14, 2026, from [Link]

-

Mochizuki, T., & Itami, K. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Organic Letters, 25(30), 5698–5703. Available from: [Link]

-

Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 798, Indole. Retrieved January 14, 2026, from [Link]

-

Fujii, S., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega, 6(30), 19956–19963. Available from: [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431. Available from: [Link]

-

Wikipedia contributors. (2024, December 23). Indole. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved January 14, 2026, from [Link]

-

Quintanilla-Licea, R., et al. (2014). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in DMSO-d6. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Wikipedia contributors. (2024, October 29). Deuterium NMR. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. Available from: [Link]

-

Facey, G. (2008, February 28). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. Retrieved January 14, 2026, from [Link]

-

Mochizuki, T., & Itami, K. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega, 6(30), 19956-19963. Available from: [Link]

-

Mochizuki, T., & Itami, K. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. PubMed. Retrieved January 14, 2026, from [Link]

-

Karnes, H. T., & Shiu, G. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(10), 543–549. Available from: [Link]

-

University of Illinois SCS NMR Lab. (2016, July 29). Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. Retrieved January 14, 2026, from [Link]

-

Sun, H., et al. (2007). 1H NMR chemical shift assignments for M2 compared with several indole standards. ResearchGate. Retrieved January 14, 2026, from [Link]

-

El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Wikipedia contributors. (2024, November 28). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Van Heeswijk, R. P., et al. (2022). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 12(1), 12345. Available from: [Link]

-

NIST. (n.d.). Indole Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

Singh, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Available from: [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved January 14, 2026, from [Link]

-

Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved January 14, 2026, from [Link]

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Singh, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Retrieved January 14, 2026, from [Link]

-

Singh, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Retrieved January 14, 2026, from [Link]

-

Bickel, G. A., et al. (1993). Vibronic analysis of indole and 1H-indole-d6. Semantic Scholar. Retrieved January 14, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epfl.ch [epfl.ch]

- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 17. macmillan.princeton.edu [macmillan.princeton.edu]

- 18. academic.oup.com [academic.oup.com]

- 19. biopharmaservices.com [biopharmaservices.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Indole-d6: A Technical Guide for Advanced Analytical Applications

This guide provides an in-depth technical overview of Indole-d6, a deuterated analogue of indole, designed for researchers, scientists, and drug development professionals. We will move beyond basic specifications to explore the rationale behind its application, particularly as an internal standard in quantitative mass spectrometry, and provide practical, field-proven insights into its use.

Core Properties and Specifications

This compound is a stable isotope-labeled version of indole where six hydrogen atoms on the benzene ring have been replaced with deuterium. This seemingly simple modification is critical for its primary applications in analytical chemistry.

| Property | Value | Source(s) |

| CAS Number | 104959-27-5 | [1][2][3][4][5] |

| Molecular Formula | C₈HD₆N | [1][2][3] |

| Molecular Weight | 123.18 g/mol | [1][2][3][5][6] |

| Synonyms | 1H-Indole-d6, 1-Azaindene-d6, 1-Benzazole-d6 | [1][3][5] |

| Purity | Typically >95% (HPLC) | [3] |

| Isotopic Enrichment | ≥98% | [7] |

The Principle of Isotopic Labeling: Why Deuterium?

The utility of this compound is rooted in the principles of stable isotope dilution analysis, a cornerstone of quantitative mass spectrometry. An ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in a way that is detectable by the mass spectrometer.[4] Deuterated standards, like this compound, approach this ideal.

Causality of Experimental Choice:

-

Near-Identical Physicochemical Behavior: The substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties.[7] This ensures that this compound behaves almost identically to endogenous indole during sample preparation, including extraction, derivatization, and chromatography.[5] It will co-elute with the unlabeled analyte, a critical factor for accurate quantification.[5]

-

Mass Differentiation: The key difference is its mass. The mass spectrometer can easily distinguish between the analyte (indole, m/z 118.1) and the internal standard (this compound, m/z ~124.15).[8] This mass shift allows for simultaneous measurement without signal overlap.

-

Compensation for Variability: By adding a known amount of this compound to a sample at the earliest stage, it experiences the same procedural losses and variations as the analyte. This includes degradation, incomplete extraction recovery, and, crucially, matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[2][3] The ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3][9]

The following diagram illustrates the fundamental workflow of using a stable isotope-labeled internal standard.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Synthesis of Deuterated Indoles

The synthesis of deuterated indoles like this compound is typically achieved through hydrogen-deuterium (H-D) exchange reactions, which are more efficient than multi-step synthesis from deuterated starting materials.[10]

A common and practical method involves an acid-catalyzed H-D exchange.[10][11] In this approach, the indole compound is treated with a deuterated acid in a deuterated solvent.

General Synthetic Principle:

Caption: General scheme for acid-catalyzed hydrogen-deuterium exchange for indole synthesis.

While specific conditions may vary, a representative procedure involves treating the 3-substituted indole with deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) at elevated temperatures (e.g., 60–90 °C).[10][11] For unsubstituted indoles, harsher conditions using deuterated acetic acid (CD₃CO₂D) at higher temperatures might be necessary.[10][11] This methodology allows for the efficient and scalable production of polydeuterated indoles.[10][11]

Experimental Protocol: Quantification of Indole in Biological Matrices

This section outlines a validated protocol for the quantification of indole in complex biological samples, such as mouse serum and tissues, using this compound as an internal standard, adapted from established methodologies.[8]

Objective: To accurately quantify indole concentrations in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Indole (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Biological matrix (e.g., serum, tissue homogenate)

Step-by-Step Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Indole and this compound in ACN.

-

Perform serial dilutions to create calibration standards ranging from 1-500 ng/mL.

-

Prepare a working internal standard solution (e.g., 100 ng/mL of this compound).

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold ACN to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 x 2.0 mm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: Gradient flow suitable for the column dimensions.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode.[8]

-

MRM Transitions:

-

Indole: 118.1 > 91.1 m/z.[8]

-

This compound (IS): ~124.1 > 96.1 m/z (Note: exact mass may vary slightly based on specific deuteration pattern).

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the indole and this compound MRM transitions.

-

Calculate the peak area ratio (Indole Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of indole in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Self-Validating System: The trustworthiness of this protocol is ensured by the co-analysis of Quality Control (QC) samples at low, medium, and high concentrations alongside the unknown samples. The calculated concentrations of these QCs must fall within a pre-defined accuracy and precision range (e.g., ±15%) for the analytical run to be considered valid. The stable isotope-labeled internal standard is the key to achieving this robustness.

Conclusion: The Authoritative Choice for Robust Bioanalysis

This compound represents more than just a labeled compound; it is a critical tool for ensuring the accuracy, precision, and robustness of quantitative bioanalytical methods. Its behavior as a near-perfect internal standard allows it to compensate for the myriad of variables encountered in complex sample analysis, from extraction losses to matrix-induced ionization variability.[1][9] For researchers in drug development and clinical diagnostics, the use of deuterated standards like this compound is an authoritative and indispensable practice for generating defensible, high-quality data.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 14, 2026, from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 14, 2026, from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 14, 2026, from [Link]

-

Odo, A. N., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Available at: [Link]

-

Yamada, T., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega, 6(30), 19956–19963. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

SHANGHAI ZZBIO CO., LTD. (n.d.). Indole-[d6] CAS NO.104959-27-5. Retrieved January 14, 2026, from [Link]

-

Singh, R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. texilajournal.com [texilajournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Deuterated Indoles for Pharmaceutical and Research Applications

Introduction: The Rising Importance of Deuterated Indoles

The indole nucleus is a cornerstone of medicinal chemistry and chemical biology, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[] In recent years, the strategic incorporation of deuterium, a stable isotope of hydrogen, into these indole-based molecules has garnered significant attention. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes that involve C-H bond cleavage.[2][3] This modulation of pharmacokinetics can lead to improved drug efficacy, reduced toxicity, and a more favorable dosing regimen. The approval of deutetrabenazine by the U.S. Food and Drug Administration has solidified the therapeutic potential of deuterated drugs, spurring further research and development in this area.[2][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic pathways for accessing deuterated indoles. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations. The focus will be on practical, efficient, and regioselective methods that are amenable to both small-scale research and larger-scale production.

Strategic Approaches to Indole Deuteration

The synthesis of deuterated indoles can be broadly categorized into two main strategies:

-

Direct Hydrogen-Deuterium (H/D) Exchange: This "late-stage" functionalization approach involves the direct replacement of hydrogen atoms with deuterium on a pre-formed indole scaffold. This is often more efficient than multi-step de novo synthesis.[2][3]

-

De Novo Synthesis with Deuterated Precursors: This "bottom-up" approach utilizes isotopically labeled starting materials in classical indole ring formation reactions.

This guide will explore the most prominent and effective methods within each of these strategies.

Part 1: Direct Hydrogen-Deuterium (H/D) Exchange Methodologies

Direct H/D exchange is a powerful tool for accessing deuterated indoles. The choice of methodology dictates the regioselectivity of deuterium incorporation.

Acid-Catalyzed H/D Exchange: A Facile and Economical Approach

Acid-catalyzed H/D exchange is a straightforward and cost-effective method for incorporating deuterium into the indole ring. The mechanism involves the protonation (or deuteration) of the indole ring, followed by the loss of a proton and subsequent tautomerization, leading to deuterium incorporation. The regioselectivity is governed by the electronic properties of the indole ring and the stability of the resulting intermediates.

Causality of Experimental Choices:

-

Deuterium Source: Deuterated acids such as D₂SO₄ or CD₃CO₂D in deuterated solvents like CD₃OD or D₂O are commonly employed.[2][3] The choice of acid and solvent system can influence the efficiency and regioselectivity of the exchange.

-

Temperature: Higher temperatures are often required to overcome the activation energy for C-H bond cleavage, particularly for less activated positions on the benzene ring of the indole.[2]

-

Substrate Substitution: The substitution pattern on the indole ring significantly impacts the outcome. Electron-donating groups enhance the electron density of the ring, facilitating electrophilic substitution and thus H/D exchange. 3-substituted indoles are often efficiently deuterated at the C2, C4, C5, C6, and C7 positions.[2] For 3-unsubstituted indoles, harsher conditions may be necessary.[2][3]

Experimental Protocol: Polydeuteration of 3-Substituted Indoles

This protocol is adapted from a practical and facile synthesis of deuterium-labeled indoles via acid-catalyzed hydrogen–deuterium exchange.[2][4]

-

Reagent Preparation: Prepare a 20 wt % D₂SO₄ solution in CD₃OD.

-

Reaction Setup: To a solution of the 3-substituted indole (1.0 eq) in CD₃OD, add the 20 wt % D₂SO₄ solution.

-

Reaction Conditions: Heat the reaction mixture at 60–90 °C and monitor the progress by ¹H NMR spectroscopy until the desired level of deuterium incorporation is achieved.

-

Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Results for Acid-Catalyzed Deuteration of 3-Substituted Indoles [2]

| Substrate | Deuterium Incorporation (%) | Yield (%) |

| Indole-3-acetic acid | 97 | 94 |

| Indole-3-butyric acid | 97 | 95 |

| N-methyl-3-methylindole | High | Good |

Note: Deuterium incorporation percentages are typically determined by ¹H NMR spectroscopy.

Logical Flow of Acid-Catalyzed H/D Exchange:

Caption: Mechanism of Acid-Catalyzed H/D Exchange on Indole.

Transition Metal-Catalyzed C-H Activation/Deuteration

Transition metal catalysis offers a powerful and highly regioselective approach to indole deuteration. These methods often operate under milder conditions than acid-catalyzed exchange and can provide access to deuteration patterns that are otherwise difficult to achieve. The general mechanism involves the coordination of the metal to the indole, followed by C-H bond activation to form a metallacyclic intermediate, and subsequent deuteration from a deuterium source.

1.2.1 Palladium-Catalyzed Deuteration

Palladium catalysts are versatile for C-H functionalization, including deuteration. Directing-group-free palladium catalysis can achieve deuteration at the C2 and C3 positions.[5][6] A programmable approach allows for selective access to C2, C3, or C2- and C3-deuterated indoles by slight modifications of the reaction conditions.[5][6]

Experimental Protocol: Programmable Palladium-Catalyzed Deuteration of Indoles [5]

-

For C2 and C3-Deuteration:

-

Reaction Setup: Combine the indole substrate (1.0 eq), Pd(OAc)₂ (10 mol %), and NaOAc (20 mol %) in a mixture of anhydrous 1,4-dioxane and CD₃CO₂D.

-

Reaction Conditions: Heat the mixture at 120 °C for 16 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture through a pad of silica gel and concentrate in vacuo. The product can be further purified by column chromatography.

-

-

For Selective C2-Deuteration (Reverse Deuterium Exchange):

-

Initial Deuteration: Perform the C2 and C3-deuteration as described above and isolate the C2,C3-dideuterated indole.

-

Selective C3-Deprotonation: Treat the isolated product with K₂CO₃ in a protic solvent mixture (e.g., MeOH/H₂O) for 16 hours. This selectively removes the deuterium at the more acidic C3 position.

-

Work-up and Purification: Standard aqueous work-up and purification by column chromatography.

-

-

For Selective C3-Deuteration:

-

Reaction Setup: Dissolve the indole substrate in a mixture of 1,4-dioxane and CD₃CO₂D (without the palladium catalyst).

-

Reaction Conditions: Heat the mixture at 80 °C for 16 hours.

-

Work-up: The product can often be isolated in high purity after removal of the solvents, without the need for column chromatography.[5]

-

Workflow for Programmable Palladium-Catalyzed Indole Deuteration:

Caption: Regiodivergent Deuteration of Indoles via Palladium Catalysis.

1.2.2 Rhodium, Iridium, and Cobalt-Catalyzed Deuteration

Rhodium, iridium, and cobalt catalysts have also emerged as powerful tools for the regioselective deuteration of indoles, often employing a directing group strategy to control the site of C-H activation.[7][8][9][10][11]

-

Rhodium(III) Catalysis: Rh(III) catalysts, such as [Cp*RhCl₂]₂, can effectively catalyze the C2-deuteration of N-quinolinyl indoles.[8][11] The quinolinyl group acts as a directing group, facilitating the formation of a five-membered rhodacycle intermediate.

-

Iridium Catalysis: Iridium catalysts, particularly Crabtree-type catalysts and [Cp*IrCl₂]₂, are highly effective for C-H deuteration.[9][10] The use of N-directing groups (e.g., pivaloyl, acetyl) can direct deuteration to specific positions.[9][12] An iridium/silver co-catalytic system has been developed for the perdeuteration of indoles and site-selective deuteration of carbazoles using D₂O as the deuterium source.[9][10]

-

Cobalt Catalysis: Cp*Co(CO)I₂ has been utilized for the regioselective deuteration of indoles in D₂O, offering access to mono(C2)-, di(C2/C7)-, and tri(C2/C3/C7)-deuterated products, depending on the directing group employed.[7]

Table 2: Comparison of Transition Metal-Catalyzed Deuteration Methods

| Metal Catalyst | Typical Deuteration Site(s) | Directing Group Required? | Deuterium Source | Key Advantages |

| Palladium (Pd) | C2, C3 | No (programmable) | CD₃CO₂D | Programmable regioselectivity, mild conditions.[5][6] |

| Rhodium (Rh) | C2, C7 | Yes (e.g., quinolinyl, P(tBu)₂) | D₂O | High efficiency and regioselectivity.[8][11][13] |

| Iridium (Ir) | C2, C3, C7, Perdeuteration | Yes (e.g., pivaloyl) or No | D₂O | High levels of deuterium incorporation, broad scope.[9][10][12] |

| Cobalt (Co) | C2, C3, C4, C7 | Yes | D₂O | Versatile regioselectivity based on directing group.[7] |

Part 2: De Novo Synthesis of Deuterated Indoles Using Labeled Precursors

An alternative strategy for preparing deuterated indoles is to employ isotopically labeled starting materials in well-established indole synthesis reactions. The Fischer indole synthesis is a prime example.

Fischer Indole Synthesis with Deuterated Precursors

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a phenylhydrazine and a carbonyl compound under acidic conditions.[14][15][16] By using deuterated phenylhydrazine or a deuterated aldehyde/ketone, deuterium can be strategically incorporated into the final indole product.

Mechanistic Considerations for Deuterium Placement:

-

Deuterated Phenylhydrazine: Using a deuterated phenylhydrazine will result in deuterium incorporation into the benzene portion of the indole ring.

-

Deuterated Carbonyl Compound: Employing a deuterated aldehyde or ketone will lead to deuterium incorporation at the C2 and/or C3 positions and any associated substituents.

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole.[14][15]

Experimental Protocol: Fischer Indole Synthesis of 2-Methyl-d₃-indole

This is a conceptual protocol based on the general Fischer indole synthesis.

-

Hydrazone Formation: React phenylhydrazine with acetone-d₆ in the presence of a catalytic amount of acetic acid to form the corresponding phenylhydrazone-d₆.

-

Cyclization: Heat the isolated phenylhydrazone-d₆ in the presence of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization.

-

Work-up and Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Logical Flow of the Fischer Indole Synthesis:

Caption: Key Stages of the Fischer Indole Synthesis Pathway.

Cautionary Note: It is important to be aware that under the acidic conditions of the Fischer indole synthesis, some deuterium scrambling or loss may occur, particularly if the deuterated positions are labile.[2][3] Careful selection of the reaction conditions is crucial to preserve the isotopic integrity of the final product.

Conclusion: A Versatile Toolkit for Indole Deuteration

The synthesis of deuterated indoles is a rapidly evolving field, driven by the increasing demand for isotopically labeled compounds in drug discovery and development. This guide has outlined the core synthetic strategies, from facile acid-catalyzed H/D exchange to highly regioselective transition-metal-catalyzed C-H activation and the classical de novo synthesis approach.

The choice of the optimal synthetic pathway will depend on several factors, including the desired regioselectivity of deuteration, the availability of starting materials, the scale of the synthesis, and the functional group tolerance of the substrate. For late-stage deuteration of complex indole-containing molecules, transition metal-catalyzed methods often provide the highest degree of precision and control. For the synthesis of specifically labeled building blocks, the Fischer indole synthesis with deuterated precursors remains a valuable and reliable method. As our understanding of catalytic C-H activation deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of deuterated indoles, further empowering advancements in medicinal chemistry and beyond.

References

-

Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega, 2021. [Link]

-

Programmable Deuteration of Indoles via Reverse Deuterium Exchange. ACS Publications, 2023. [Link]

-

Versatile Regioselective Deuteration of Indoles via Transition-Metal-Catalyzed H/D Exchange. ACS Catalysis, 2020. [Link]

-

Access to the C2 C–H olefination, alkylation and deuteration of indoles by rhodium(iii) catalysis: an opportunity for diverse syntheses. Organic Chemistry Frontiers, 2021. [Link]

-

Undirected, Pd-catalysed deuteration of indoles with programmable regioselectivity. ChemRxiv, 2022. [Link]

-

Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization. The Journal of Organic Chemistry, 2025. [Link]

-

Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization. PubMed Central. [Link]

-

Access to the C2 C–H olefination, alkylation and deuteration of indoles by rhodium(iii) catalysis: an opportunity for diverse syntheses. RSC Publishing, 2021. [Link]

-

Palladium-Catalyzed Dearomative Heck/Suzuki Coupling of C2-Deuterated or C2-Nonsubstituted Indoles. Organic Letters, 2024. [Link]

-

Acid-catalyzed deuterium exchange of the indole ring protons in tryptamine derivatives. The Journal of Organic Chemistry, 1977. [Link]

-

Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. PubMed, 2021. [Link]

-

Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis, 2017. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I.. MDPI. [Link]

-

Deuterium labeling experiments and the study of kinetic isotope effect. n.d., not detected. ResearchGate. [Link]

Sources

- 2. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Access to the C2 C–H olefination, alkylation and deuteration of indoles by rhodium(iii) catalysis: an opportunity for diverse syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Access to the C2 C–H olefination, alkylation and deuteration of indoles by rhodium(iii) catalysis: an opportunity for diverse syntheses - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry

For researchers, clinical scientists, and drug development professionals dedicated to the pursuit of analytical precision, the internal standard is the cornerstone of reliable quantification. This guide provides an in-depth exploration of the "gold standard" for internal standards in mass spectrometry: the deuterated internal standard. We will move beyond simple definitions to uncover the fundamental principles, practical applications, and critical considerations that empower robust and defensible analytical data.

The Imperative for an Internal Standard in Mass Spectrometry

Quantitative analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to various sources of error that can compromise data integrity.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, serving as a reference point to correct for analytical variability.[2][3] The core principle is that any physical or chemical changes affecting the analyte of interest (the target compound) will similarly affect the internal standard.[3]

Key sources of variability that necessitate the use of an internal standard include:

-

Sample Preparation: Inconsistent recovery during extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) can lead to significant variations in the amount of analyte that reaches the instrument.[1]

-

Injection Volume: Minor fluctuations in the volume of sample injected by the autosampler can introduce proportional errors in the analyte response.[2]

-

Ionization Efficiency: The process of generating charged ions in the mass spectrometer's source is highly sensitive to the sample's composition. Co-eluting matrix components can either suppress or enhance the ionization of the analyte, a phenomenon known as the "matrix effect."[1][4][5][6] This is a major challenge in the analysis of complex biological samples like plasma or urine.[4][6]

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run.[1]

By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved accuracy and precision.[2][3]

Why Deuterated Standards Reign Supreme

The ideal internal standard behaves identically to the analyte throughout the entire analytical process but is still distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the best choice for achieving this.[7][8]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms (¹H) have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[8][9] This seemingly minor change has profound benefits:

-

Chemical and Physical Equivalence: Because deuterium and hydrogen are chemically almost identical, a deuterated standard has the same physicochemical properties as the analyte.[9] This means it will have the same extraction recovery, solubility, and chromatographic retention time.[7]

-

Co-elution: The identical chemical nature ensures that the deuterated internal standard and the analyte elute from the chromatography column at the same time.[7][9][10] This is a critical advantage because it means both compounds experience the same matrix effects at the same moment, allowing for highly effective correction of ion suppression or enhancement.[10][11]

-

Mass Differentiation: The mass difference between hydrogen (approx. 1 amu) and deuterium (approx. 2 amu) allows the mass spectrometer to easily distinguish between the analyte and the internal standard.[8]

The following diagram illustrates the fundamental principle of using a deuterated internal standard to correct for variability.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. myadlm.org [myadlm.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to the Stability and Storage of Indole-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of Indole-d6

This compound, a stable isotope-labeled analog of indole, serves as an invaluable tool in a multitude of scientific disciplines, particularly in the realms of drug metabolism and pharmacokinetics (DMPK), environmental analysis, and clinical diagnostics. Its utility primarily lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methodologies.[1] The substitution of hydrogen with deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, allowing for precise and accurate quantification in complex biological matrices.[2] Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity and, consequently, the reliability of the experimental data it helps to generate.

Physicochemical Properties and Inherent Stability of the Indole Scaffold

Indole is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This aromatic system is relatively stable; however, the pyrrole ring is electron-rich, making it susceptible to electrophilic substitution and oxidation. The stability of indole and its derivatives can be influenced by various factors, including pH, the presence of oxidizing agents, and exposure to light.

The introduction of deuterium in place of hydrogen to create this compound can influence its stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the kinetic isotope effect (KIE).[3][4] This increased bond strength can, in some instances, enhance the metabolic and chemical stability of the molecule by slowing down reactions where C-H bond cleavage is the rate-determining step.[5]

Key Factors Influencing the Stability of this compound

The stability of this compound is not absolute and can be compromised by several environmental and chemical factors. A thorough understanding of these factors is crucial for maintaining the isotopic and chemical purity of the compound.

Temperature

Temperature is a critical factor in the long-term stability of this compound. As a general principle, chemical degradation reactions accelerate at higher temperatures. For many organic compounds, including indole derivatives, storage at reduced temperatures is recommended to minimize degradation.

Light Exposure (Photosensitivity)

Indole and its derivatives are known to be sensitive to light, particularly in the UV region. Photo-oxidation can lead to the formation of various degradation products. Studies on the photoionization and photodegradation of indole in solution have demonstrated its susceptibility to photochemical reactions. Therefore, protection from light is a critical storage requirement.

Oxidative Degradation

The indole ring is susceptible to oxidation, which can lead to the formation of a variety of degradation products, including oxindole, isatin, and ultimately, ring-opened products. The presence of atmospheric oxygen or other oxidizing agents can promote this degradation pathway. The potential impact of deuteration on the oxidative stability of the indole ring is an area that warrants further investigation, though studies on other deuterated aromatic compounds suggest a potential for increased stability.

Hydrogen-Deuterium (H/D) Exchange

A unique stability consideration for deuterated compounds is the potential for hydrogen-deuterium exchange. This can occur if the deuterium atoms are in labile positions and are exposed to protic solvents (e.g., water, methanol) or acidic/basic conditions. For this compound, where the deuterium atoms are on the aromatic ring, the risk of H/D exchange under neutral pH conditions is relatively low. However, under strongly acidic or basic conditions, or in the presence of certain catalysts, back-exchange with hydrogen from the solvent or other reagents can occur, leading to a decrease in isotopic purity.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended, based on supplier information and general best practices for deuterated compounds.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Storage Temperature | Long-term: +4°C [6] | Minimizes thermal degradation. |

| Short-term (in solution): As per solvent and experimental requirements, but generally kept cool. | To reduce solvent evaporation and potential degradation in solution. | |

| Light Conditions | Store in the dark, in amber vials or protected from light. | Prevents photodegradation of the indole ring. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation. |

| Physical Form | Store as a solid (neat) whenever possible. | Solid form is generally more stable than solutions. |

| Container | Tightly sealed, appropriate glass vials. | Prevents contamination and exposure to moisture and air. |

| Solutions | Prepare fresh solutions for analysis. If storage of solutions is necessary, use anhydrous, aprotic solvents and store at low temperatures, protected from light. | Minimizes solvent-mediated degradation and H/D exchange. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for troubleshooting unexpected analytical results. The primary degradation pathways are expected to be similar to those of indole.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability Assessment of this compound

To experimentally verify the stability of this compound and establish a shelf-life, a forced degradation study followed by the development of a stability-indicating analytical method is recommended.

Part 1: Forced Degradation Study

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.[7][8]

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of this compound.

-

Photostability: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period. Protect a control sample from light.

3. Sample Analysis:

-

After the defined stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a suitable analytical technique, such as HPLC-UV or LC-MS.

Part 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[9][10]

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 280 nm or Mass Spectrometry (for peak purity assessment and identification of degradants) |

| Injection Volume | 10 µL |

The method should be validated to demonstrate that it can separate the main this compound peak from any degradation products formed during the forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is a critical parameter that underpins its effective use as an internal standard in quantitative analytical studies. While inherently a relatively stable molecule, its integrity can be compromised by exposure to elevated temperatures, light, and oxidizing conditions. Furthermore, the potential for hydrogen-deuterium exchange, although minimal under standard conditions, should not be entirely disregarded, especially under harsh pH conditions.

By adhering to the recommended storage conditions of +4°C in a dark, inert environment, and by following best practices for handling, researchers can significantly prolong the shelf-life of this compound and ensure its chemical and isotopic purity. For applications requiring the highest level of confidence, a formal stability assessment using a validated stability-indicating method is recommended to establish a definitive shelf-life under specific storage conditions.

References

-

Bakshi, M., & Singh, S. (2002). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 40(7), 373–379. [Link]

-

Journal of Chromatographic Science. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]

-

Journal of Chromatographic Science. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]

-

Leja, K., & Myszka, K. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 1, 38. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

S. K. Singh and M. R. Kumar, "Forced Degradation Studies," MedCrave Online, vol. 1, no. 1, 2016. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Eurisotop. Stable Isotope Standards For Clinical Mass Spectrometry. [Link]

-

Li, F., et al. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 125, 15–21. [Link]

-

RosDok. Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. [Link]

-

Toronto Research Chemicals. Toronto Research Chemicals (TRC) a subsidiary of LGC Standards. [Link]

-

ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

-

Adams, M. J. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Perspectives in drug discovery and design, 15/16/17, 125–142. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | TRC-I577322-100MG | LGC Standards [lgcstandards.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to High-Purity Indole-d6 for Advanced Analytical Applications

Introduction: The Imperative for Isotopic Purity in Modern Drug Development and Research

In the landscape of pharmaceutical research and development, the demand for analytical precision is absolute. The journey of a drug candidate from discovery to clinical application is paved with rigorous quantitative analysis, where the accuracy of each measurement can significantly influence outcomes. It is in this context that stable isotope-labeled internal standards (SIL-ISs) have become indispensable tools, particularly in mass spectrometry-based bioanalysis.[1][2] Deuterated compounds, such as Indole-d6, are at the forefront of this technology, offering a sophisticated means to navigate the complexities of biological matrices and ensure the reliability of quantitative data.[1]

This technical guide provides an in-depth exploration of high-purity this compound, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, the critical importance of isotopic and chemical purity, a comparative analysis of commercial suppliers, and practical, field-proven methodologies for its application. As a self-validating system, the protocols and insights herein are grounded in established scientific principles and regulatory expectations, providing a comprehensive resource for the discerning scientist.

The Role of Deuterated Internal Standards: Mitigating Analytical Variability

The core value of a deuterated internal standard lies in its ability to mimic the analyte of interest throughout the analytical process while being distinguishable by mass.[1] this compound, with a molecular weight of 123.18 g/mol due to the substitution of six hydrogen atoms with deuterium, co-elutes with unlabeled indole (MW: 117.15 g/mol ) in chromatographic systems.[3][4][5] This co-elution is paramount for correcting variations in sample extraction, injection volume, and, most critically, matrix effects—the suppression or enhancement of ionization in the mass spectrometer source caused by co-eluting matrix components. By maintaining a constant concentration of the deuterated standard across all samples, any variability in the analytical response of the native analyte can be accurately normalized against the response of the standard.

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate SIL-IS, highlighting the regulatory expectation for their use. While the U.S. Food and Drug Administration (FDA) does not explicitly mandate SIL-IS, they have issued citations for inadequate tracking of internal standard responses, underscoring the necessity for robust and reliable analytical methods.[6][7]

Commercial Suppliers of High-Purity this compound: A Comparative Analysis

The selection of a commercial supplier for this compound should be a meticulous process, with a primary focus on certified chemical and isotopic purity. The presence of unlabeled indole or under-deuterated species (d1-d5) in the internal standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study. Below is a comparative table of prominent suppliers, compiled from their publicly available data. It is imperative to always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[8][9][10]

| Supplier | Product Number | Purity (HPLC/GC) | Isotopic Enrichment/Purity | Available Formats |

| MedchemExpress | HY-W001132S | 95.40% (HPLC)[3] | 96.75% (d6 = 85.94%)[3] | Solid (Powder)[3] |

| Toronto Research Chemicals (TRC) | TRC-I577322 | >95% (HPLC)[11] | Not explicitly stated on product page | 10 mg, 100 mg, 500 mg[11] |

| Santa Cruz Biotechnology | sc-280013 | Information not readily available | Information not readily available | Solid[8] |

| LGC Standards | TRC-I577322-100MG | >95% (HPLC)[11] | Not explicitly stated on product page | 10 mg, 100 mg, 500 mg[11] |

Note: The information in this table is subject to change and should be verified with the respective suppliers. Always request a lot-specific Certificate of Analysis before purchase.

Synthesis and Purification of High-Purity this compound: A Methodological Overview

While several methods exist for the synthesis of indole and its derivatives, such as the Fischer, Bischler, and Reissert syntheses, the preparation of high-purity deuterated indoles often relies on efficient hydrogen-deuterium (H/D) exchange reactions.[12][13] These methods offer a practical and cost-effective route to high levels of deuterium incorporation.

A common and effective approach involves acid-catalyzed H/D exchange in a deuterated solvent.[1][14] This process is driven by the reversible electrophilic substitution at the electron-rich positions of the indole ring.

Experimental Protocol: Acid-Catalyzed H/D Exchange for this compound Synthesis

This protocol is a synthesized representation of methodologies described in the scientific literature.[1][14]

Materials:

-

Indole

-

Deuterated sulfuric acid (D2SO4)

-

Deuterated methanol (CD3OD)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Diethyl ether (Et2O)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve indole in deuterated methanol (CD3OD).

-

Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid (D2SO4) to the solution. The use of a deuterated acid is crucial to prevent the introduction of protons back into the system.

-

Reaction: Heat the mixture to reflux and stir for a predetermined time. The reaction progress can be monitored by 1H NMR spectroscopy by observing the disappearance of the proton signals of the indole ring.

-

Quenching: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature and slowly add it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the deuterated indole with diethyl ether (Et2O).

-

Washing and Drying: Wash the combined organic extracts with brine, and then dry over anhydrous sodium sulfate (Na2SO4).

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel to achieve high chemical purity.

Self-Validation and Quality Control: The final product should be rigorously analyzed to confirm its identity, chemical purity, and isotopic enrichment.

-

Chemical Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the chemical purity.

-

Identity and Isotopic Enrichment: Mass Spectrometry (MS) is used to confirm the molecular weight and determine the isotopic distribution (the relative abundance of d0 to d6 species). Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 2H NMR) is also a powerful tool to confirm the positions and extent of deuteration.

Below is a Graphviz diagram illustrating the general workflow for the synthesis and purification of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4,5,6,7 and 2,4,5,6,7 Deuterium-labeled Indole-3-Acetic Acid for Use in Mass Spectrometric Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. CN111533676B - A kind of deuterium synthesis method of indole compounds - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. scbt.com [scbt.com]

- 11. This compound | TRC-I577322-100MG | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]